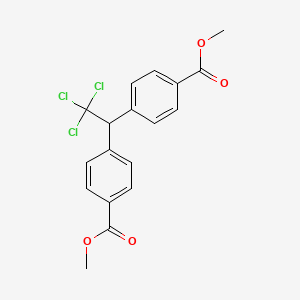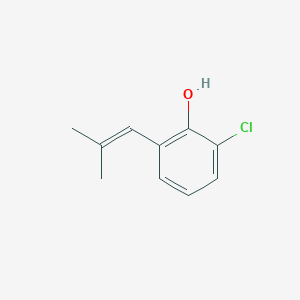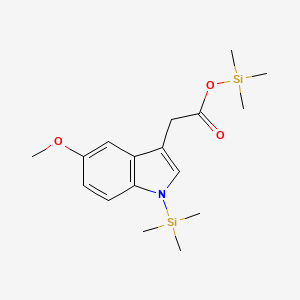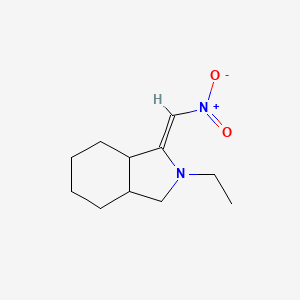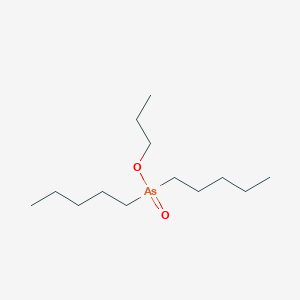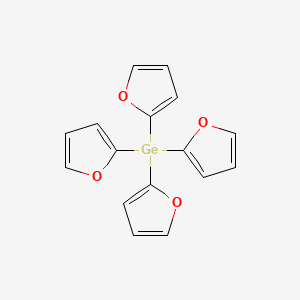
Germane, tetra-2-furanyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Germane, tetra-2-furanyl- is a chemical compound that belongs to the class of organogermanium compounds It is characterized by the presence of four 2-furanyl groups attached to a central germanium atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Germane, tetra-2-furanyl- typically involves the reaction of germanium tetrachloride with 2-furanyl lithium or 2-furanyl magnesium bromide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to reflux conditions to ensure complete substitution of the chlorine atoms with 2-furanyl groups.
Industrial Production Methods: Industrial production of Germane, tetra-2-furanyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions: Germane, tetra-2-furanyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives, while reduction can lead to the formation of germanium hydrides.
科学的研究の応用
Germane, tetra-2-furanyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its role as an antioxidant and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Industry: Germane, tetra-2-furanyl- is used in the production of advanced materials, including semiconductors and polymers.
作用機序
The mechanism of action of Germane, tetra-2-furanyl- involves its interaction with molecular targets and pathways within cells. The compound can act as a ligand, binding to specific receptors and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence oxidative stress and inflammation.
類似化合物との比較
- Germane, tetra-2-thienyl-
- Germane, tetra-2-pyridyl-
- Germane, tetra-2-phenyl-
Comparison: Germane, tetra-2-furanyl- is unique due to the presence of the 2-furanyl groups, which impart distinct chemical and physical properties Compared to Germane, tetra-2-thienyl-, it has a different electronic structure, leading to variations in reactivity and stability
特性
CAS番号 |
55811-78-4 |
|---|---|
分子式 |
C16H12GeO4 |
分子量 |
340.9 g/mol |
IUPAC名 |
tetrakis(furan-2-yl)germane |
InChI |
InChI=1S/C16H12GeO4/c1-5-13(18-9-1)17(14-6-2-10-19-14,15-7-3-11-20-15)16-8-4-12-21-16/h1-12H |
InChIキー |
HFNKPJYZCXQEDT-UHFFFAOYSA-N |
正規SMILES |
C1=COC(=C1)[Ge](C2=CC=CO2)(C3=CC=CO3)C4=CC=CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


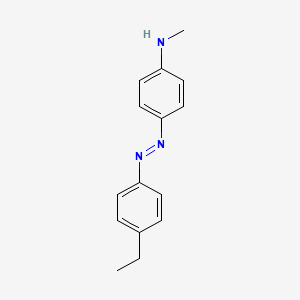
![1-[(Z)-(2-chlorophenyl)methylideneamino]-2-[(E)-(2-chlorophenyl)methylideneamino]guanidine](/img/structure/B14627045.png)
![4-[2-(1-Methylpyridin-1-ium-2-yl)-1-methylsulfanylethenyl]morpholine;iodide](/img/structure/B14627050.png)
